1-Benzyl-1,4-dihydronicotinamide

Redox Chemistry Bioinorganic Chemistry Enzyme Modeling

1-Benzyl-1,4-dihydronicotinamide (BNAH) is the definitive NADH model for rigorous mechanistic studies. It features a quantifiably large kinetic isotope effect (KIE=10.5) as a signature for concerted PCET, inertness to NO oxidation for over 3 days, and heterogenization on magnetic nanoparticles enabling multi-cycle reuse (>85% yield over 6 cycles). Precisely characterized C4-H BDE (69.2 kcal/mol) and crystal structure (amide dihedral 4.35°) make it the essential benchmark for computational chemistry. Avoid experimental failure with generic analogs—choose BNAH for reproducibility.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 952-92-1
Cat. No. B015336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,4-dihydronicotinamide
CAS952-92-1
Synonyms1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide;  1-Benzyl-1,4-dihydro-nicotinamide;  N-Benzyl-3-carbamoyl-1,4-dihydropyridine;  N-Benzyldihydronicotinamide;  NSC 26899; 
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)
InChIKeyCMNUYDSETOTBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,4-dihydronicotinamide CAS 952-92-1: Verified Synthetic NADH Model for Redox Research & Industrial Catalyst Support


1-Benzyl-1,4-dihydronicotinamide (BNAH, CAS 952-92-1), a 1,4-dihydropyridine derivative, is a well-established synthetic analogue of the reduced coenzyme nicotinamide adenine dinucleotide (NADH) [1]. Its core function is to serve as a selective, organic hydride donor in the study of biological electron transfer processes . BNAH is a key model compound for investigating the mechanisms of NADH-dependent enzymatic reactions and for the development of biomimetic catalysts. Its unique structural features, including a conformationally distinct dihydropyridine ring and a stabilizing benzyl group, translate into quantifiably different reactivity, stability, and utility compared to other common NADH models, such as 1-methyl-1,4-dihydronicotinamide (MNAH) and Hantzsch esters (HEH) [2][3].

BNAH vs. Other NADH Analogs: Why Simple 1,4-Dihydropyridine Substitution Risks Experimental Failure


The term 'NADH model compound' is not a functional classification; it is a broad structural category. Substituting 1-Benzyl-1,4-dihydronicotinamide with a generic 1,4-dihydronicotinamide or other common models like Hantzsch ester (HEH) or 10-methyl-9,10-dihydroacridine (AcrH2) can lead to experimental failure due to profound, quantifiable differences in key properties. These include resistance to oxidation by nitric oxide (NO) [1], divergent kinetic isotope effects indicating distinct rate-limiting steps [2], and significant variation in C4-H bond dissociation energy which governs hydride transfer energetics [3]. Such differences preclude simple one-to-one replacement and necessitate a detailed, evidence-based evaluation for both scientific and procurement decisions. The following quantitative comparisons provide a rigorous basis for selection, differentiating BNAH from its closest analogs.

Quantitative Differentiation of 1-Benzyl-1,4-dihydronicotinamide (BNAH) from Other NADH Models


Superior Oxidative Stability of BNAH vs. Hantzsch Ester (HEH) in the Presence of Nitric Oxide (NO)

1-Benzyl-1,4-dihydronicotinamide (BNAH) demonstrates complete stability against oxidation by nitric oxide (NO) over 3 days, in stark contrast to the Hantzsch ester (HEH), a structurally close 1,4-dihydropyridine analogue, which undergoes rapid oxidation under identical conditions [1]. This differential reactivity is critical for experiments involving or generating NO, a biologically relevant free radical.

Redox Chemistry Bioinorganic Chemistry Enzyme Modeling

Distinct Kinetic Isotope Effects (KIE) for BNAH vs. HEH Indicate Unique Rate-Determining Steps

Kinetic isotope effect (KIE) studies reveal a fundamental mechanistic divergence between BNAH and Hantzsch ester (HEH). For the reaction with nitric oxide (NO), HEH exhibits a large primary KIE (N-D KIE = 3.1), whereas BNAH is unreactive [1]. More broadly, BNAH displays a remarkable KIE in one-electron transfer reactions (kH/kD = 10.5), which is more than twice the maximum value predicted for a pure hydrogen atom transfer (HAT) [2]. This large KIE is diagnostic of a concerted proton-coupled electron transfer (PCET) mechanism, distinct from the stepwise pathways often observed with other hydride donors like HEH.

Physical Organic Chemistry Mechanistic Enzymology Isotope Labeling

Coplanar Amide Conformation in BNAH Lowers the Transition-State Energy for an Ene Reaction

High-resolution crystallography provides the most detailed view of the reactive portions of NADH models. In N-benzyl-1,4-dihydronicotinamide (rBNA), the dihydropyridine ring is essentially planar and the carboxamide group is nearly coplanar with the ring (dihedral angle = 4.35°) [1]. This conformation is proposed to lower the transition-state energy for an ene reaction between a substrate double bond and the dihydropyridine ring, a key step in hydride transfer [1]. This is in contrast to the oxidized form (BNA), where the amide group is rotated out of the pyridine ring plane by 8.4° [1].

Structural Biology Computational Chemistry Drug Design

BNAH's C4-H Bond Dissociation Energy (BDE) is Quantifiably Lower than Hantzsch Ester (HEH)

The C4-H bond dissociation energy (BDE) is a fundamental thermodynamic parameter governing the hydride-donating ability of NADH models. The C4-H BDE for 1-benzyl-1,4-dihydronicotinamide (BNAH) has been determined to be 69.2 kcal/mol in acetonitrile, which is 0.9 kcal/mol lower than that of Hantzsch ester (HEH), measured at 70.1 kcal/mol under the same conditions [1]. This quantifiable difference indicates that BNAH is a thermodynamically stronger hydride donor, which can have significant kinetic consequences.

Thermochemistry Electrochemistry Free Radical Chemistry

Supported BNAH Enables Quantitative Catalyst Recyclability Over Six Cycles with >85% Yield

While unsupported 1,4-dihydronicotinamides are generally used stoichiometrically, 1-benzyl-1,4-dihydronicotinamide (BNAH) can be heterogenized onto a solid support to create a magnetically recoverable catalyst. Magnetic nanoparticle-supported BNAH (Fe3O4@SiO2-BNAH) has been shown to maintain high catalytic activity for the reduction of α,β-epoxy ketones to β-hydroxy ketones over six consecutive recycling cycles, with yields consistently >85% [1]. This is a quantifiable advantage over homogeneous analogs, which are not easily recovered and reused.

Green Chemistry Heterogeneous Catalysis Process Chemistry

BNAH-Mediated Photoreduction Switches from Radical to Two-Electron Pathway with [Ru(bpy)3]2+ Sensitizer

The photochemical reduction of benzyl bromide by 1-benzyl-1,4-dihydronicotinamide (BNAH) undergoes a complete mechanistic switch depending on the presence of the photosensitizer tris(bipyridyl)ruthenium(II), [Ru(bpy)3]2+. In the absence of the sensitizer, BNAH reduces benzyl bromide via a radical chain mechanism, yielding toluene as the main product [1]. However, with [Ru(bpy)3]2+, the reaction proceeds via a two-electron reduction pathway, yielding 1,2-diphenylethane as the main product [1]. This demonstrates a high degree of tunability in BNAH's reactivity that is not always observed with other NADH models.

Photoredox Catalysis Synthetic Methodology Mechanistic Chemistry

Primary Application Scenarios for 1-Benzyl-1,4-dihydronicotinamide (BNAH) Based on Quantifiable Differentiation


Studies of Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT) Mechanisms

BNAH is the preferred NADH model for investigating PCET and HAT mechanisms due to its unique, quantifiably large kinetic isotope effect (KIE) of 10.5 in one-electron transfer reactions with DDQ [1]. This value, which exceeds the classical limit for a pure HAT process, serves as a definitive experimental signature for concerted PCET. This makes BNAH an essential tool for researchers in bioinorganic and physical organic chemistry seeking to dissect the fundamental steps of biological energy conversion.

Biomimetic and Heterogeneous Catalysis Requiring Reusable Hydride Donors

For applications demanding a sustainable and cost-effective hydride source, BNAH is the clear choice due to its proven ability to be heterogenized onto a solid support. Magnetic nanoparticle-supported BNAH enables quantitative catalyst recovery via a simple external magnet and demonstrates consistent high yield (>85%) over at least six consecutive reaction cycles [2]. This addresses the key limitations of homogeneous, single-use NADH models and is directly relevant to process chemistry and green chemistry initiatives.

Investigations of NADH-Dependent Enzymes, Particularly Under Oxidative Stress

BNAH is the superior model compound for experiments involving nitric oxide (NO) or other oxidative conditions where a stable NADH mimic is required. Its proven inertness towards oxidation by NO over a period of 3 days, in contrast to the rapid oxidation of the closely related Hantzsch ester (HEH) [3], ensures that the reducing equivalents in the experimental system originate solely from the intended hydride donor, not from confounding side reactions. This stability is critical for accurate mechanistic studies in redox biology and enzymology.

Computational Modeling and Rational Design of NADH Mimetics

BNAH is an essential benchmark for computational chemistry due to its precisely defined structural and thermodynamic parameters. Its high-resolution crystal structure provides a definitive conformation of the reactive dihydropyridine ring and a coplanar amide group (dihedral angle = 4.35°) [4]. Furthermore, its accurately measured C4-H bond dissociation energy (69.2 kcal/mol) [5] and hydride donor ability (hydricity = 59 ± 2 kcal/mol) [6] provide rigorous experimental validation for theoretical models used to design new catalysts and drugs targeting NADH-dependent pathways.

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